molecular formula C15H24N2O3 B14288524 tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate CAS No. 125826-60-0

tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate

Katalognummer: B14288524
CAS-Nummer: 125826-60-0
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: BPYBFVSTYLQWHO-PSMFPXPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(421)non-4-ene-9-carboxylate is a complex organic compound with a unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the methoxyiminomethyl group, and the final tert-butyl esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the methoxyiminomethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the bicyclic core.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure and functional groups make it a valuable tool for investigating biological pathways and molecular targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (1S,6S)-5-((Z)-methoxyiminomethyl)-9-azabicyclo(4.2.1)non-4-ene-9-carboxylate stands out due to its specific stereochemistry and functional groups. The presence of the methoxyiminomethyl group and the tert-butyl ester adds to its uniqueness, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

125826-60-0

Molekularformel

C15H24N2O3

Molekulargewicht

280.36 g/mol

IUPAC-Name

tert-butyl (1S,6S)-2-[(Z)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10-/t12-,13-/m0/s1

InChI-Schlüssel

BPYBFVSTYLQWHO-PSMFPXPXSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N\OC

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.